7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
7-(4-Chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a dihydroquinazolinone system. Key structural features include:
- 4-Chlorophenyl group: Attached at the 7-position, contributing electron-withdrawing effects and influencing lipophilicity.
- Methyl group: At the 4-position, modulating steric and electronic properties.
Molecular Formula: C₂₄H₂₄ClN₅O
Molecular Weight: 433.93 g/mol
CAS Registry Number: 879625-67-9 .
Quinazolinones are pharmacologically significant scaffolds, often explored for kinase inhibition, antimicrobial, and anticancer activities. This compound’s structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-19-17(23-20(22-13)25-9-7-24(2)8-10-25)11-15(12-18(19)26)14-3-5-16(21)6-4-14/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVSAJPOYFZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinazolinone intermediate with 1-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The 4-methylpiperazine group enables alkylation or acylation at its secondary amine. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields quaternary ammonium derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-alkylated piperazine | |
| Acylation | Acetyl chloride, Et₃N, DCM, RT | N-acetylpiperazine |
Reduction of the Quinazolinone Core
The carbonyl group at position 5 undergoes reduction to form alcohols or amines:
-
Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol.
-
Catalytic Hydrogenation : H₂/Pd-C converts the carbonyl to a methylene group.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Borohydride Reduction | NaBH₄, MeOH, 0°C | 5-hydroxy derivative | |
| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | 5,6,7,8-tetrahydroquinazoline |
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group participates in EAS, though chlorine’s electron-withdrawing effect directs substitution to the meta position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position.
-
Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 3-nitro-4-chlorophenyl derivative | |
| Sulfonation | SO₃, H₂SO₄, 100°C | 3-sulfo-4-chlorophenyl derivative |
Oxidation Reactions
-
Dihydroquinazolinone Ring Oxidation : DDQ (dichlorodicyanoquinone) dehydrogenates the 7,8-dihydro ring to form a fully aromatic quinazoline.
-
Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes the 4-methyl group to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ring Aromatization | DDQ, toluene, reflux | Aromatic quinazoline | |
| Methyl Oxidation | KMnO₄, H₂SO₄, Δ | 4-carboxyquinazolinone |
Cross-Coupling Reactions
The quinazolinone core supports palladium-catalyzed couplings:
-
Suzuki Coupling : Aryl halides react with boronic acids at position 2 or 7.
-
Buchwald-Hartwig Amination : Introduces amines at halogenated positions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated quinazolinones |
Hydrolysis and Condensation
-
Amide Hydrolysis : Acidic or basic conditions cleave the piperazine-amide bond.
-
Schiff Base Formation : Reaction with aldehydes forms hydrazone derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | Piperazine and quinazolinone fragments | |
| Hydrazone Formation | Benzaldehyde, EtOH, Δ | Hydrazone-linked derivative |
Halogen Exchange
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:
-
Fluorination : KF/18-crown-6 in DMF replaces chlorine with fluorine.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Fluorination | KF, 18-crown-6, DMF, 120°C | 4-fluorophenyl derivative |
Scientific Research Applications
Structural Characteristics
The compound features a quinazoline core substituted with a chlorophenyl group and a piperazine moiety, which contribute to its biological activity. The presence of these functional groups enhances its interaction with specific biological targets.
Oncology
CCT241736 has been extensively studied for its antitumor properties:
- Case Study : In vitro studies demonstrated that CCT241736 effectively inhibits the proliferation of FLT3-overexpressing leukemia cell lines. The compound induced apoptosis and reduced colony formation in soft agar assays, indicating its potential as a therapeutic agent against acute myeloid leukemia (AML) .
Neurological Disorders
There is emerging evidence suggesting that quinazoline derivatives may have neuroprotective effects:
- Research Findings : A study examined the neuroprotective potential of CCT241736 against oxidative stress-induced neuronal damage. Results indicated that the compound could attenuate neuronal cell death by modulating oxidative stress pathways .
Antimicrobial Activity
Preliminary investigations have suggested antimicrobial properties:
- Study Overview : CCT241736 was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. Further research is needed to elucidate the specific mechanisms involved .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Quinazoline Derivatives
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous quinazolinone derivatives, highlighting substituent variations and physicochemical properties:
*Calculated from molecular formula.
Key Structural and Functional Insights:
Phenyl Substituent Effects :
- Electron-withdrawing groups (e.g., 4-Cl, 4-F) increase electrophilicity and may enhance binding to hydrophobic pockets in biological targets .
- Electron-donating groups (e.g., 4-OCH₃, 2,4-diOCH₃) improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .
Piperazinyl Modifications: 4-Methylpiperazinyl: Balances basicity and lipophilicity, promoting membrane permeability .
Non-Piperazinyl Analogs: Replacement with butylamino () simplifies the structure but reduces hydrogen-bonding capacity, likely impacting potency .
Theoretical and Experimental Relevance:
- Computational Studies : Density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) could predict electronic properties like absolute hardness (η) and electronegativity (χ), critical for understanding reactivity .
- Crystallographic Data : Tools like SHELX enable precise determination of molecular conformations, aiding in SAR optimization.
Biological Activity
The compound 7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one , often referred to by its chemical identifier or as a derivative of quinazoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against cancer cells, its mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20ClN5O
- Molecular Weight : 345.83 g/mol
- IUPAC Name : 7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. It has been shown to interact with Aurora kinase and FMS-related tyrosine kinase 3 (FLT3) , both of which are critical in regulating cell division and growth. Inhibition of these kinases leads to:
- Disruption of the mitotic spindle assembly.
- Impaired chromosome segregation.
- Inhibition of cell proliferation in tumor cells that overexpress these kinases .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different tumor cell lines:
Case Studies and Research Findings
-
Study on A549 Cell Line :
- The compound was tested on the A549 lung cancer cell line, revealing significant morphological changes indicative of apoptosis. After treatment with varying concentrations, characteristic features such as cell shrinkage and reduced viability were observed, confirming its potential as an anti-cancer agent .
-
Inhibition Studies :
- In a series of experiments involving multiple cancer types, the compound showed high inhibitory activity against FLT3 and Aurora kinase, with IC50 values consistently below 1 µM across various assays. This suggests that it may serve as a promising candidate for further development in targeted cancer therapies .
- Mechanistic Insights :
Q & A
Q. What synthetic methodologies are optimal for preparing 7-(4-chlorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one?
Synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. A common approach is:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
- Step 2 : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux with catalysts like titanium tetrachloride (TiCl₄) .
- Optimization : Reaction yields (69–85%) depend on solvent polarity (e.g., DMF or THF) and temperature control (60–90°C). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, piperazine methyl groups at δ 2.3–3.3 ppm) .
- Mass Spectrometry (EI-MS or HRMS) : Confirms molecular weight (e.g., M⁺ peak at m/z 393) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How do structural modifications influence bioactivity?
Key pharmacophores include:
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via π-π stacking .
- 4-Methylpiperazine : Improves solubility and modulates receptor affinity through conformational flexibility .
- Quinazolinone core : Facilitates hydrogen bonding with enzymatic active sites (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How can computational methods predict noncovalent interactions critical to binding affinity?
- Electrostatic Potential (ESP) Maps : Generated using Multiwfn software to visualize charge distribution and identify regions prone to hydrogen bonding or van der Waals interactions .
- Noncovalent Interaction (NCI) Analysis : Plots reduced density gradient (RDG) isosurfaces to distinguish steric repulsion, hydrogen bonds, and hydrophobic pockets . Example: The chlorophenyl group shows strong van der Waals interactions in hydrophobic protein pockets .
Q. How to address contradictory data in pharmacological assays (e.g., varying IC₅₀ values)?
- Experimental Design : Use randomized block designs with split-plot arrangements to isolate variables (e.g., solvent effects, temperature) .
- Data Normalization : Correct for batch-to-batch variability using internal standards (e.g., control compounds with known activity) .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance (p < 0.05) across replicates .
Q. What environmental impact assessment strategies are applicable to this compound?
- Fate Analysis : Evaluate biodegradation pathways (e.g., hydrolysis, photolysis) using OECD 301/302 guidelines .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition (OECD 201/202).
- Bioaccumulation Potential : Calculate log P (estimated 2.8–3.5) to assess lipid membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
